molecular formula C10H18N2O2 B3039650 Tert-butyl cyanomethylpropylcarbamate CAS No. 1247796-07-1

Tert-butyl cyanomethylpropylcarbamate

Cat. No.: B3039650
CAS No.: 1247796-07-1
M. Wt: 198.26
InChI Key: ZCCOXTXNPJIWCY-UHFFFAOYSA-N
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Description

tert-Butyl cyanomethylpropylcarbamate is a synthetic carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) group attached to a nitrogen atom, which is further substituted with a cyanomethylpropyl chain. Carbamates of this class are widely utilized in medicinal chemistry as intermediates for drug synthesis, protecting groups for amines, or bioactive molecules themselves.

Properties

IUPAC Name

tert-butyl N-(cyanomethyl)-N-propylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-5-7-12(8-6-11)9(13)14-10(2,3)4/h5,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCOXTXNPJIWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl cyanomethylpropylcarbamate can be synthesized through a multi-step process involving the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then

Biological Activity

Tert-butyl cyanomethylpropylcarbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a carbamate functional group. The structure can be represented as follows:

C4H9NO2CH2CN\text{C}_4\text{H}_{9}\text{NO}_2\text{C}\text{H}_2\text{CN}

This configuration contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures often exhibit anti-inflammatory and antioxidant properties. For example, studies on related compounds have shown that they can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models .

Biological Activities

  • Anti-inflammatory Activity :
    • Research has demonstrated that tert-butyl derivatives can exhibit significant anti-inflammatory effects. In vitro studies using RAW264.7 cells showed that compounds with similar structures inhibited the expression of cyclooxygenase-2 (Cox-2) and TNF-α upon stimulation with lipopolysaccharides .
    • In vivo studies using carrageenan-induced paw edema models indicated that certain derivatives exhibited up to 54% inhibition of inflammation compared to standard anti-inflammatory drugs like indomethacin .
  • Antioxidant Properties :
    • The presence of the tert-butyl group is often linked with enhanced antioxidant activity, which may contribute to the compound's protective effects against oxidative stress in various biological systems .
  • Cytotoxic Effects :
    • Some studies have indicated potential cytotoxic effects in cancer cell lines, although specific data on this compound is limited. Related compounds have shown varying degrees of cytotoxicity depending on their structural modifications .

Case Study 1: Anti-inflammatory Efficacy

A study examined the anti-inflammatory effects of various tert-butyl carbamate derivatives in a rat model. The results indicated significant reductions in paw edema when treated with these compounds, suggesting their potential for therapeutic use in inflammatory conditions.

CompoundPercentage Inhibition (%)Time (h)
4a54.2399
4i39.02112

Case Study 2: Cytotoxicity Assessment

In a comparative analysis of several tert-butyl derivatives against different cancer cell lines, it was found that modifications to the tert-butyl group could enhance or diminish cytotoxic effects. This highlights the importance of structural optimization in drug design.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-butyl carbamate backbone is common across all analogs, but substituent variations significantly alter physicochemical profiles:

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
tert-Butyl (1-cyanocyclopropyl)carbamate (507264-68-8) Cyanocyclopropyl C₉H₁₃N₂O₂ 181.21 (calculated) High polarity due to cyano group; cyclopropyl ring enhances steric hindrance.
tert-Butyl (4-chlorophenethyl)carbamate (167886-56-8) 4-Chlorophenethyl C₁₃H₁₈ClNO₂ 255.74 Aromatic chlorination increases molecular weight and lipophilicity.
(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate (1867120-38-4) 2-Hydroxypropyl, methyl C₉H₁₉NO₃ 189.25 Hydroxyl group improves aqueous solubility; methyl reduces steric bulk.
tert-Butyl N-(3-cyano-2-hydroxypropyl)carbamate (889958-14-9) 3-Cyano-2-hydroxypropyl C₉H₁₆N₂O₃ 200.24 (calculated) Dual functional groups (cyano, hydroxyl) enhance polarity and H-bonding capacity.
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (1186654-76-1) Hydroxymethyl, 4-methoxyphenyl C₁₇H₂₅NO₄ 307.40 Bulky aromatic substituent increases molecular weight and rigidity.

Key Observations:

  • Steric Effects: Bulky groups like 4-methoxyphenyl () or cyclopropyl () may hinder enzymatic degradation, enhancing metabolic stability.
  • Solubility: Hydroxyl groups () improve aqueous solubility compared to purely alkyl or aromatic substituents.

Stability and Reactivity

  • Stability: Most analogs (e.g., ) are stable under recommended storage conditions (dry, inert atmosphere). The tert-butyl group generally protects the carbamate from hydrolysis under basic conditions.
  • Reactivity: Cyano groups () may participate in nucleophilic addition reactions. Ethynylphenyl substituents () could enable click chemistry applications. Phosphoryloxy groups () introduce sites for phosphorylation or hydrolysis.

Q & A

Q. What are the environmental fate implications of tert-butyl carbamate derivatives, and how can biodegradability be assessed?

  • Methodological Answer: Perform OECD 301 biodegradation tests (e.g., modified Sturm test) to measure CO2_2 evolution. Analyze hydrolysis products via GC-MS and compare to ecotoxicity databases for risk assessment .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for tert-butyl carbamate derivatives across studies?

  • Methodological Answer: Compare solvent effects (e.g., DMSO vs. CDCl3_3) on chemical shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with computational NMR predictions (e.g., ACD/Labs) .

Q. Why do some tert-butyl carbamates exhibit unexpected reactivity in cross-coupling reactions?

  • Methodological Answer: Investigate steric hindrance from the tert-butyl group using molecular modeling (e.g., Spartan). Test alternative coupling catalysts (e.g., Pd-XPhos) to improve efficiency .

Regulatory and Compliance Considerations

Q. What regulatory frameworks apply to tert-butyl carbamate derivatives in international research collaborations?

  • Methodological Answer: Adhere to Right-to-Know laws (e.g., California Prop. 65, EU REACH) for hazard communication. Document waste disposal per EPA guidelines (e.g., incineration for halogenated derivatives) .

Specialized Applications

Q. How can tert-butyl carbamates serve as chiral auxiliaries in natural product synthesis?

  • Methodological Answer: Incorporate tert-butyl carbamates into Evans oxazolidinone frameworks for asymmetric alkylation. Use X-ray crystallography to confirm stereochemical outcomes .

Q. What role do tert-butyl carbamates play in prodrug design for CNS-targeted therapeutics?

  • Methodological Answer: Leverage Boc groups to enhance blood-brain barrier penetration. Evaluate hydrolysis kinetics in simulated physiological conditions (pH 7.4, 37°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl cyanomethylpropylcarbamate
Reactant of Route 2
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Tert-butyl cyanomethylpropylcarbamate

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